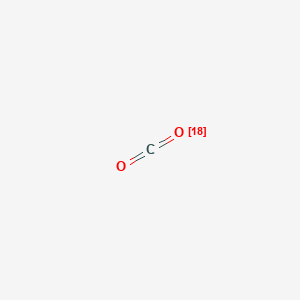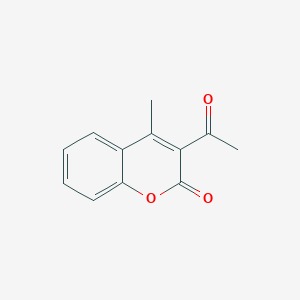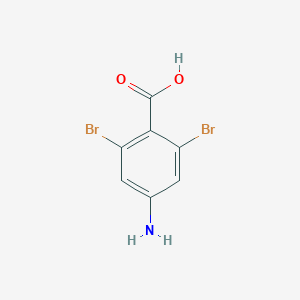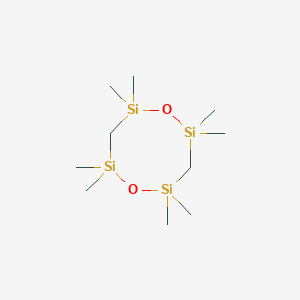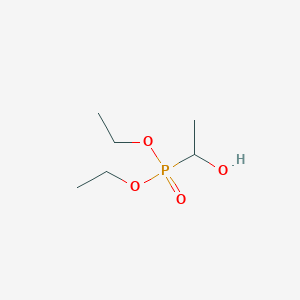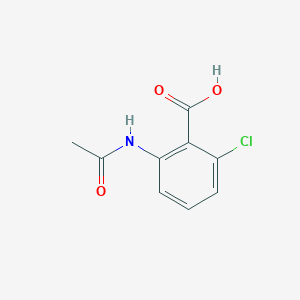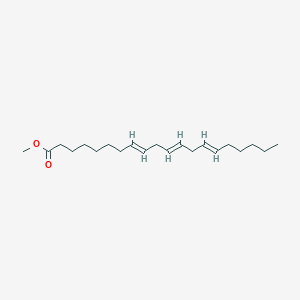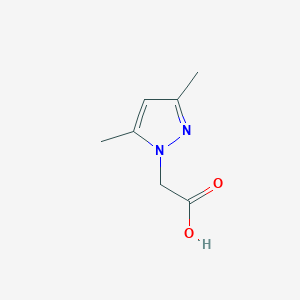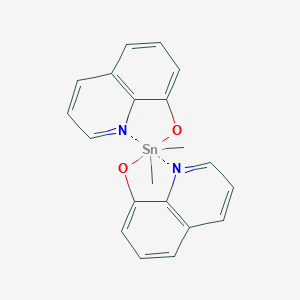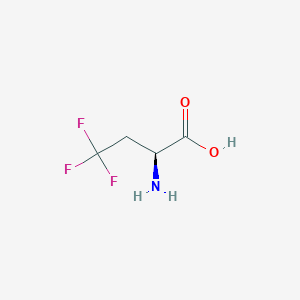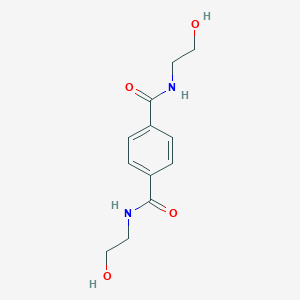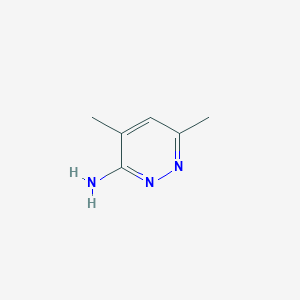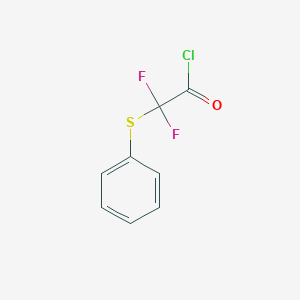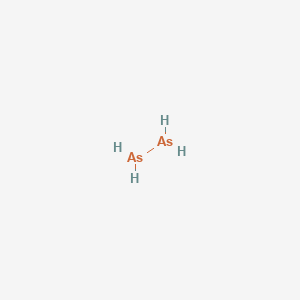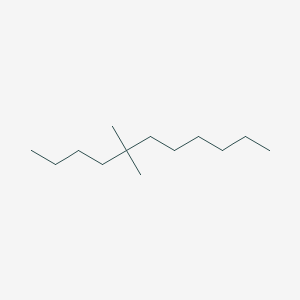
5,5-Dimethylundecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Dimethylundecane is a hydrocarbon that is commonly used in scientific research due to its unique chemical properties. This compound is a branched alkane with a molecular formula of C13H28, and it is often synthesized using a variety of methods.
Wirkmechanismus
The mechanism of action of 5,5-Dimethylundecane is not fully understood. However, it is thought that this compound acts as a hydrophobic molecule that can interact with cell membranes and other hydrophobic molecules. This interaction may lead to changes in membrane fluidity and permeability, which can affect cellular processes such as cell signaling and gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5,5-Dimethylundecane are not well characterized. However, it is known that this compound is metabolized in the liver and excreted in the urine. In addition, 5,5-Dimethylundecane has been shown to have low acute toxicity in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5,5-Dimethylundecane in lab experiments is its unique chemical properties, which make it a useful standard for gas chromatography and a model compound for the study of hydrocarbon oxidation and combustion. However, one limitation of using 5,5-Dimethylundecane is its low solubility in water, which can make it difficult to use in aqueous-based experiments.
Zukünftige Richtungen
There are many future directions for the study of 5,5-Dimethylundecane. One area of interest is the study of the biochemical and physiological effects of this compound, as well as its potential use as a therapeutic agent. Another area of interest is the development of new synthesis methods for 5,5-Dimethylundecane, which could lead to improved yields and reduced costs. Finally, the use of 5,5-Dimethylundecane as a model compound for the study of hydrocarbon oxidation and combustion could lead to the development of new technologies for the efficient and clean burning of hydrocarbon fuels.
Synthesemethoden
5,5-Dimethylundecane can be synthesized using a variety of methods, including the Grignard reaction, the Wurtz reaction, and the Friedel-Crafts alkylation reaction. In the Grignard reaction, 1-bromo-5,5-dimethylundecane is reacted with magnesium to form the Grignard reagent, which is then reacted with an alkyl halide to form 5,5-Dimethylundecane. In the Wurtz reaction, 1-bromo-5,5-dimethylundecane is reacted with sodium to form the sodium salt, which is then reacted with an alkyl halide to form 5,5-Dimethylundecane. In the Friedel-Crafts alkylation reaction, 1-bromo-5,5-dimethylundecane is reacted with an aromatic compound in the presence of a Lewis acid catalyst to form 5,5-Dimethylundecane.
Wissenschaftliche Forschungsanwendungen
5,5-Dimethylundecane is commonly used in scientific research as a solvent and as a standard for gas chromatography. This compound is also used as a reference material for the analysis of diesel fuel and other hydrocarbon mixtures. In addition, 5,5-Dimethylundecane is used as a model compound for the study of hydrocarbon oxidation and combustion.
Eigenschaften
CAS-Nummer |
17312-73-1 |
|---|---|
Produktname |
5,5-Dimethylundecane |
Molekularformel |
C13H28 |
Molekulargewicht |
184.36 g/mol |
IUPAC-Name |
5,5-dimethylundecane |
InChI |
InChI=1S/C13H28/c1-5-7-9-10-12-13(3,4)11-8-6-2/h5-12H2,1-4H3 |
InChI-Schlüssel |
YQNMYOJSMPRRMP-UHFFFAOYSA-N |
SMILES |
CCCCCCC(C)(C)CCCC |
Kanonische SMILES |
CCCCCCC(C)(C)CCCC |
Andere CAS-Nummern |
17312-73-1 |
Synonyme |
5,5-Dimethylundecane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



